molecular formula C9H13N3O2 B068642 4-(Boc-amino)pyridazine CAS No. 169050-21-9

4-(Boc-amino)pyridazine

Cat. No.: B068642
CAS No.: 169050-21-9
M. Wt: 195.22 g/mol
InChI Key: ADOLUQJHKOJULD-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonylamino)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 4-position. Pyridazine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Mechanism of Action

Target of Action

4-(Boc-amino)pyridazine, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . Pyridazinone, the core structure of this compound, has been associated with a plethora of activities .

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets by modulating ion channels or other cellular processes.

Biochemical Pathways

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that multiple biochemical pathways might be affected. These could potentially include pathways related to inflammation, pain perception, blood pressure regulation, and cellular proliferation, among others.

Pharmacokinetics

The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity, which can be of importance in drug-target interactions . These properties might influence the bioavailability and pharmacokinetics of this compound.

Result of Action

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that the compound might exert diverse effects at the molecular and cellular levels. These could potentially include modulation of ion channel activity, inhibition of cellular proliferation, reduction of inflammation, and alleviation of pain, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxycarbonylamino)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound under acidic conditions.

    Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced by reacting the pyridazine derivative with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for 4-(tert-butoxycarbonylamino)pyridazine may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow synthesis and automated processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonylamino)pyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.

    Oxidation and Reduction Reactions: The pyridazine ring can undergo oxidation and reduction reactions, leading to various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid, are commonly used for Boc deprotection.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Substitution Reactions: Various substituted pyridazine derivatives.

    Deprotection Reactions: 4-amino-pyridazine.

    Oxidation and Reduction Reactions: Oxidized or reduced pyridazine derivatives.

Scientific Research Applications

4-(tert-Butoxycarbonylamino)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to investigate the biological activities of pyridazine derivatives.

    Material Science: It is employed in the development of new materials with specific properties.

    Agrochemicals: Pyridazine derivatives are used in the synthesis of agrochemicals with herbicidal and pesticidal activities.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound without any substituents.

    4-Amino-pyridazine: The compound with a free amino group at the 4-position.

    4-(Methoxycarbonylamino)pyridazine: A similar compound with a methoxycarbonyl-protected amino group.

Uniqueness

4-(tert-Butoxycarbonylamino)pyridazine is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under acidic conditions

Properties

IUPAC Name

tert-butyl N-pyridazin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)12-7-4-5-10-11-6-7/h4-6H,1-3H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOLUQJHKOJULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438888
Record name 4-(BOC-AMINO)PYRIDAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169050-21-9
Record name 4-(BOC-AMINO)PYRIDAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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